molecular formula C17H23N3O2 B12730887 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- CAS No. 148581-42-4

4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo-

Cat. No.: B12730887
CAS No.: 148581-42-4
M. Wt: 301.4 g/mol
InChI Key: RIZHAKRYEMDPSA-UHFFFAOYSA-N
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Description

4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline as the core structure.

    Functionalization: The isoquinoline is functionalized to introduce the carboxamide group at the 4-position.

    Oxidation: The final step involves the oxidation of the 1,2-dihydro group to form the 1-oxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 1-oxo group back to the 1,2-dihydro form.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield the 1,2-dihydro form.

Scientific Research Applications

4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-N,N-dimethyl-1-oxo-4-isoquinolinecarboxamide
  • 4-Isoquinolinecarboxamide, 1,2-dihydro-N-methoxy-N,2-dimethyl-1-oxo-

Uniqueness

4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

148581-42-4

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-16(21)15-12-19(3)17(22)14-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21)

InChI Key

RIZHAKRYEMDPSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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